Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

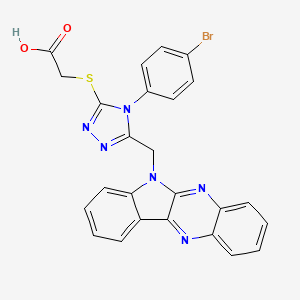

This compound is a structurally complex molecule featuring a 1,3,4-triazole core substituted with a 4-bromophenyl group, an indoloquinoxaline moiety, and a thio-linked acetic acid side chain. Its design integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The triazole-thioacetate linkage may confer metabolic stability compared to ester or amide analogs .

Properties

CAS No. |

116989-79-8 |

|---|---|

Molecular Formula |

C25H17BrN6O2S |

Molecular Weight |

545.4 g/mol |

IUPAC Name |

2-[[4-(4-bromophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C25H17BrN6O2S/c26-15-9-11-16(12-10-15)32-21(29-30-25(32)35-14-22(33)34)13-31-20-8-4-1-5-17(20)23-24(31)28-19-7-3-2-6-18(19)27-23/h1-12H,13-14H2,(H,33,34) |

InChI Key |

ZGYIEAGZWWSCOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(N5C6=CC=C(C=C6)Br)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the 1-(4-bromophenyl)-1H-1,3,4-triazole intermediate, followed by the introduction of the indoloquinoxalinyl group through a series of coupling reactions. The final step involves the thioacetic acid functionalization under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thio group.

Reduction: Reduction reactions can occur at the bromophenyl group or the triazole ring.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Coupling Reactions: The indoloquinoxalinyl group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Catalysts: Palladium, copper, and other transition metal catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic molecule with several identifiers and potential applications.

Names and Identifiers

- IUPAC Name: 2-[[4-(4-bromophenyl)-5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid .

- Molecular Formula: C25H16BrClN6O2S .

- Molecular Weight: 579.9 g/mol .

- CAS Registry Number: 116989-83-4 .

- Synonyms: Includes Acetic acid, ((1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-, and several others .

Computed descriptors:

- InChI: InChI=1S/C25H16BrClN6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35) .

- InChIKey: BABLAKMJGGAYOR-UHFFFAOYSA-N .

- SMILES: C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Br)SCC(=O)O .

Safety and Toxicity

- RTECS Number: AF6340000 .

- Acute Toxicity: LD50 (Lethal Dose, 50% kill) via intraperitoneal route in mice is 681 mg/kg . Toxic effects include recordings from specific areas of the central nervous system and somnolence .

Potential Applications

While the provided documents do not specifically detail the applications of Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-, they do provide context on related compounds and their uses:

- Quinoxaline Derivatives: These are synthesized through various routes and have been investigated as antitumor agents . They also show potential as antibacterial and antifungal agents .

- Triazole Derivatives: The compound contains a triazole ring, and 2-(5-Arylthiazolo[2,3-c][1,2,4]triazol-3-yl)quinoxaline derivatives have been studied as inhibitors against TP enzymes .

- Heterocycles as Catalysts: Heterocycles, including quinoxalines, are used with transition metals like Pd, Cu, and Ni as catalysts in chemical synthesis .

- 3-Indoleacetic Acids: Copper-mediated decarboxylative coupling reaction of 3-indoleacetic acids with pyrazolones has been described .

Mechanism of Action

The mechanism of action of acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Influence: The 1,3,4-triazole core in the target compound contrasts with 1,2,3-triazoles (e.g., 12h) and 1,3,4-oxadiazoles (e.g., compound 5). The indoloquinoxaline substituent in the target compound differs from nitroquinoxaline in 12h. Indoloquinoxalines are known for intercalative DNA binding, while nitro groups may introduce redox activity .

Substituent Effects :

- The 4-bromophenyl group (present in the target compound and 12h) is associated with increased hydrophobicity and halogen-bonding interactions, improving target affinity .

- Thioacetic acid in the target compound vs. acetamide in 12h: Thioesters are more resistant to hydrolysis than esters, suggesting improved metabolic stability .

Biological Activity Trends: Compounds with thiophene (e.g., compound 5) or quinoxaline moieties (e.g., 12h) show pronounced antimicrobial activity, implying the target compound may share similar properties .

Synthetic Accessibility :

- The target compound likely employs click chemistry (CuAAC) for triazole formation, a method validated in 12h’s synthesis . This route offers regioselectivity and modularity compared to traditional cyclization methods used for oxadiazoles .

Biological Activity

Acetic acid, specifically the compound ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 2-[[4-(4-bromophenyl)-5-(6H-indolo[2,3-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]thio]acetic acid

- Molecular Formula : C25H17BrN6O2S

- Molecular Weight : 545.45 g/mol

The mechanism of action for this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The presence of functional groups allows for potential hydrogen bonding and hydrophobic interactions which could modulate the activity of these targets .

Antimicrobial Activity

Research has indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. The specific compound under discussion has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Quinoxaline Derivative A | Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Quinoxaline Derivative B | Escherichia coli | Antibacterial | 16 µg/mL |

| Acetic Acid Compound | Bacillus subtilis | Antibacterial | 25 µg/mL |

These findings suggest that the acetic acid derivative may possess similar or enhanced antibacterial properties compared to its analogs .

Antiviral Activity

The antiviral potential of quinoxaline derivatives has also been explored. Studies have demonstrated that certain compounds can inhibit viral replication effectively.

Case Study: Antiviral Effects on HSV

A study evaluated the antiviral effects of related indoloquinoxaline derivatives against Herpes Simplex Virus (HSV). The results indicated that specific concentrations could inhibit viral replication significantly:

- Concentration : 1e5 mM

- Effectiveness : Inhibition of HSV replication observed in tissue culture settings.

This suggests a potential for the acetic acid compound to exhibit antiviral properties against similar viruses due to its structural similarities .

Cytotoxicity and Safety Profile

The safety profile of the compound has been assessed through various toxicity studies. The acute toxicity (LD50) was determined in rodent models:

Table 2: Toxicological Data

| Test Type | Route of Exposure | Species Observed | LD50 (mg/kg) |

|---|---|---|---|

| Acute Toxicity Study | Intraperitoneal | Mouse | 681 |

These results indicate a significant level of toxicity at higher doses, necessitating caution in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing derivatives containing 4-bromophenyl and triazole moieties?

Methodological Answer: Derivatives with 4-bromophenyl and triazole groups are typically synthesized via cyclization or condensation reactions. For example:

- Step 1: React 4-bromophenylacetohydrazide with thiophene-2-carboxylic acid in the presence of POCl₃ to form oxadiazole intermediates .

- Step 2: Substitute oxadiazole with primary amines (e.g., ethanolamine) under reflux to yield triazole derivatives .

- Key Conditions: Use acetic acid as a solvent and sodium acetate as a catalyst for cyclization .

Q. How is structural validation performed for novel triazole-indoloquinoxaline hybrids?

Methodological Answer: Structural validation involves:

- Spectroscopy: Compare experimental IR (e.g., C=O stretch at 1650–1750 cm⁻¹) and NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) with computational predictions .

- Elemental Analysis: Confirm purity by matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

- X-ray Crystallography: Use SHELXL for refinement; validate bond lengths/angles against similar structures (e.g., indoloquinoxaline derivatives) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) in triazole-based compounds be resolved?

Methodological Answer: Conflicts often arise from solvent effects or tautomerism. Strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .

- DFT Calculations: Compare experimental shifts with computed values (B3LYP/6-31G*) to assign ambiguous signals .

- 2D NMR (COSY, HSQC): Resolve overlapping peaks in crowded aromatic regions .

Q. What strategies optimize crystallinity in indoloquinoxaline-triazole hybrids for X-ray studies?

Methodological Answer:

Q. How do electronic effects of substituents (e.g., bromo, methoxy) influence reactivity in cyclization reactions?

Methodological Answer:

- Electron-Withdrawing Groups (Br): Increase electrophilicity at the triazole sulfur, accelerating nucleophilic substitution (e.g., thioacetate formation) .

- Electron-Donating Groups (OCH₃): Stabilize intermediates via resonance, reducing reaction rates. Kinetic studies (e.g., HPLC monitoring) show a 20% decrease in yield with methoxy vs. bromo substituents .

Q. What computational methods predict binding modes of indoloquinoxaline derivatives to biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Use PDB structures (e.g., kinase domains) and optimize ligand poses with MM/GBSA scoring .

- MD Simulations (GROMACS): Validate stability of docked complexes over 100 ns trajectories; analyze RMSD (<2 Å for stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.